Product packaging for 8-Amino-3-deazaguanine(Cat. No.:CAS No. 103438-45-5)

8-Amino-3-deazaguanine

Cat. No.: B1215679
CAS No.: 103438-45-5
M. Wt: 165.15 g/mol
InChI Key: TVGXIIXWKAONRN-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Deazaguanine Analogs

The exploration of deazaguanine analogs is part of a broader scientific endeavor to understand and manipulate the biological pathways involving purines. The initial discovery and characterization of deazapurine-containing compounds, such as antibiotics and modified nucleobases in RNA, occurred between the 1960s and 1980s. asm.orgnih.gov A pivotal moment in this field was the synthesis of 3-deazaguanine, which laid the groundwork for the development of a wide array of related analogs. asm.org These early discoveries spurred further research into how modifications of the purine (B94841) ring system could lead to compounds with novel biological properties. The synthesis of 8-Amino-3-deazaguanine was a logical progression, designed as an analogue of both 3-deazaguanine and the purine nucleoside phosphorylase (PNP) inhibitor, 8-aminoguanine (B17156). nih.gov

Classification and Structural Relationship within Nucleobase Analogs

This compound is classified as a synthetic purine analog, specifically a deazaguanine analog. Its core structure is an imidazo[4,5-c]pyridin-4-one ring system. vulcanchem.com The "deaza" designation indicates the replacement of a nitrogen atom in the purine ring with a carbon atom. In the case of 3-deazaguanine and its derivatives, this substitution occurs at the 3-position of the purine ring.

The structural relationship of this compound to its parent compounds is critical to understanding its function. It is a hybrid molecule that incorporates features of both 3-deazaguanine and 8-aminoguanine. nih.gov Compared to the natural nucleobase guanine (B1146940), this compound has a carbon atom instead of a nitrogen at the 3-position and an amino group attached at the 8-position. This substitution at the 3-position alters the electronic properties and hydrogen-bonding capabilities of the molecule compared to guanine and 8-aminoguanine. vulcanchem.com

Table 1: Structural Comparison of Guanine and its Analogs

Compound NameCore StructureKey Substitutions from Guanine
GuaninePurineNone
3-DeazaguanineImidazo[4,5-c]pyridineNitrogen at position 3 replaced by Carbon
8-AminoguaninePurineAmino group (-NH2) at position 8
This compoundImidazo[4,5-c]pyridineNitrogen at position 3 replaced by Carbon; Amino group (-NH2) at position 8

Overview of Research Significance in Biochemical and Pharmacological Sciences

The primary research significance of this compound lies in its potent and selective inhibition of the enzyme purine nucleoside phosphorylase (PNP). nih.govvulcanchem.com PNP is a key enzyme in the purine salvage pathway, responsible for the catabolism of purine nucleosides. vulcanchem.comscbt.com Inhibition of PNP can lead to the accumulation of its substrates, such as inosine (B1671953) and guanosine (B1672433), which can have significant biological effects.

Research has shown that this compound exhibits an inhibition constant (IC50) of 9.9 µM against mammalian PNP. nih.gov The introduction of the amino group at the 8-position of 3-deazaguanine was found to enhance its PNP inhibitory activity while diminishing its antitumor activity. nih.gov This selective effect on PNP makes this compound a valuable tool for studying the purine salvage pathway and a potential lead compound for the development of therapeutic agents. Genetic deficiencies in PNP are known to cause severe T-cell immunodeficiency, suggesting that PNP inhibitors could function as selective immunosuppressive agents for T-cell mediated autoimmune diseases or certain T-cell malignancies. vulcanchem.com

Table 2: Research Findings on this compound

Research AreaKey FindingReference
Enzyme Inhibition Potent inhibitor of purine nucleoside phosphorylase (PNP). nih.govvulcanchem.com
Structure-Activity The 8-amino group enhances PNP inhibitory activity compared to 3-deazaguanine. nih.gov
Pharmacological Potential Investigated as a potential selective immunosuppressive agent. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N5O B1215679 8-Amino-3-deazaguanine CAS No. 103438-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diamino-1,5-dihydroimidazo[4,5-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c7-3-1-2-4(5(12)10-3)11-6(8)9-2/h1H,(H3,7,10,12)(H3,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGXIIXWKAONRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C2=C1NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145855
Record name 8-Amino-3-deazaguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103438-45-5
Record name 8-Amino-3-deazaguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103438455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Amino-3-deazaguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Amino 3 Deazaguanine and Its Derivatives

Imidazole (B134444) Precursor-Based Synthesis Pathways

A prominent and well-documented method for synthesizing 8-Amino-3-deazaguanine involves the use of imidazole precursors. vulcanchem.comnih.gov This pathway is noted for its efficiency in producing the target compound. The synthesis commences with the monoheterocyclic rearrangement of dimethyl 3-[(5-phenyl-1,2,4-oxadiazol-3-yl)amino]-2-pentenedioate to form methyl 2-(benzoylamino)-4-(methoxycarbonyl)-1H-imidazole-5-acetate. nih.gov

Subsequent ammonolysis and dehydration of this intermediate yield methyl 2-(benzoylamino)-5-(cyanomethyl)-1H-imidazole-4-carboxylate. nih.gov The final step to obtain this compound is the ammonolysis of this imidazole precursor. vulcanchem.comnih.gov An alternative final step involves the deprotection of the penultimate intermediate to yield methyl 2-amino-5-(cyanomethyl)-1H-imidazole-4-carboxylate, which is then also converted to this compound. nih.gov This synthetic route offers good yields and high purity, making it a preferred method for laboratory-scale production. vulcanchem.com

Novel Ring Closure Procedures in Deazapurine Synthesis

The synthesis of deazapurine systems, including 3-deazaguanine and its analogs, has been effectively achieved through novel ring closure reactions of imidazole precursors. google.comacs.org A widely utilized method is the base-catalyzed cyclization of a 5(4)-cyanomethyl-imidazole-4(5)-carboxamide. google.com This approach has been successfully applied to the synthesis of both 2'-deoxy- and 3-deazaguanosines. google.com

Research has also explored the synthesis of 8-aza-3-deazaguanine and its corresponding ribofuranosyl nucleoside through innovative ring closure procedures. acs.org These methods provide a convenient pathway to these complex heterocyclic systems. The development of such novel cyclization strategies is crucial for the efficient production of deazapurine derivatives for biological evaluation. google.comacs.org Furthermore, the synthesis of imidazo[1,2-c]pyrimidines, which can be considered a 3-deazapurine with a bridgehead nitrogen atom, has been accomplished through novel ring closure and ring opening reactions of guanidine (B92328) derivatives. arkat-usa.org

Stereoselective Synthesis of 8-Amino-3-deazaguanosine Analogs

The stereoselective synthesis of nucleoside analogs is critical for understanding their biological activity. For 8-aza-3-deazaguanine nucleosides, a stereospecific Dimroth reaction using glycosyl azides has been developed. researchgate.net This method, followed by selective manipulation of substituents on the resulting 1,2,3-triazole ring, allows for the preparation of the target nucleosides with high purity. researchgate.net Specifically, a method involving the selective dehydration of diamide (B1670390) intermediates and subsequent ring closure has proven effective for synthesizing 8-aza-3-deazaguanosine. researchgate.net

In a different approach, the synthesis of 8-aza-3-deazaguanosine has been achieved via a 1,3-dipolar cycloaddition reaction. cdnsciencepub.com This key step involves the reaction of a protected ribofuranosyl azide (B81097) with a butynoate derivative, leading to a triazole intermediate that is then converted to the final nucleoside. cdnsciencepub.com Such stereoselective methods are essential for producing specific anomers of nucleoside analogs for detailed structure-activity relationship studies. The synthesis of carbocyclic analogues of nucleoside precursors has also been achieved through convergent and stereoselective routes, highlighting the diverse strategies available for creating structurally unique analogs. researchgate.netbeilstein-journals.org

Chemical Modifications and Functionalization Strategies

Protecting Group Chemistries in Deazaguanine Synthesis

The synthesis of complex molecules like deazaguanine derivatives often requires the use of protecting groups to ensure selective reactions at specific functional groups. libretexts.orgorganic-chemistry.org In the synthesis of 2'-O-methyl-RNAs containing 3-deazaguanine, N,N-diphenylcarbamoyl (dpc) and N,N-dimethylaminomethylene (dmf) have been used as protecting groups for the 6-O and N2 positions, respectively. nih.gov The choice of protecting groups is critical, as it can influence the stability of the molecule and the efficiency of subsequent reactions. For instance, the dpc group attached to the 6-O-position of a 3-deazaguanosine (B53920) derivative was found to be more stable when the amino group was protected with an amidine-type protecting group. nih.gov The use of orthogonal protecting groups, which can be removed under different conditions, is a key strategy in the multi-step synthesis of modified nucleosides, allowing for selective deprotection and functionalization. organic-chemistry.orgsigmaaldrich.com

Acyclic Nucleotide Analogs Derived from Deazapurines

Acyclic nucleoside and nucleotide analogs are an important class of compounds with potential therapeutic applications. nih.govtandfonline.com The synthesis of acyclic nucleotide analogs derived from deazapurines, such as 1-deaza and 3-deazaadenine, has been reported. uochb.cz A general method for creating acyclic phosphonate (B1237965) nucleotide analogs of various deazapurine systems involves the reaction of a suitable heterocyclic base with diethyl ω-aminoalkylphosphonates, followed by reduction and cyclization. nih.govtandfonline.com For 8-azapurines, reaction with phosphoroorganic synthons using cesium carbonate has yielded regioisomeric N7-, N8-, and N9-substituted acyclic nucleotide analogs. nih.gov The final deprotection step then provides the target phosphonic acids. nih.govtandfonline.com

C-Glycosylation Approaches for Deazaguanine C-Nucleosides

C-nucleosides, where the sugar moiety is attached to the heterocyclic base via a carbon-carbon bond, offer increased stability against enzymatic cleavage. nih.gov A direct C-glycosylation method for guanine (B1146940) analogues, including 7-deaza- and 9-deazaguanine (B24355), has been developed using Friedel-Crafts conditions. nih.govresearchgate.netacs.org This electrophilic C-ribosylation of the preformed heterocycles provides a direct route to C-nucleosides in moderate yields. nih.govresearchgate.net

For the synthesis of 9-deazaguanosine, treatment of 9-deazaguanine with a protected ribofuranose in the presence of a Lewis acid like tin tetrachloride has been shown to form the β-nucleoside exclusively. thieme-connect.com Subsequent deprotection yields the final C-nucleoside. thieme-connect.com This approach has been successfully applied to several guanine and substituted-guanine analogues. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action of 8 Amino 3 Deazaguanine

Interference with Nucleic Acid Synthesis and Cellular Proliferation

Unlike its structural precursor 3-deazaguanine, which demonstrates notable antitumor activity through its interference with DNA synthesis and cellular growth, 8-Amino-3-deazaguanine has markedly diminished effects in these areas. nih.govbindingdb.org The introduction of an amino group at the 8-position appears to reduce its cytotoxic potential. nih.gov

Intracellular Phosphorylation to Nucleotide Form

For many purine (B94841) analogues, intracellular activation via phosphorylation to their corresponding nucleotide forms is a prerequisite for cytotoxicity. nih.gov For instance, 3-deazaguanine is metabolized in cells to 3-deazaguanine 5'-triphosphate, a form that can interfere with nucleic acid synthesis. bindingdb.orgnih.gov This conversion is catalyzed by enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). nih.govnih.gov While direct studies on the phosphorylation of this compound are limited, its observed lack of significant cytotoxicity suggests that it is either not efficiently phosphorylated intracellularly or that its phosphorylated form is not effectively utilized by cellular machinery to induce cell death. nih.gov

Inhibition of Guanine (B1146940) Nucleotide Synthesis Pathways

A key mechanism of action for 3-deazaguanine is the inhibition of guanine nucleotide synthesis, which contributes to its growth-inhibitory properties. bindingdb.org Treatment with 3-deazaguanine leads to a significant reduction in intracellular guanosine (B1672433) 5'-triphosphate (GTP) levels. bindingdb.org In contrast, this compound is reported to be a very weak inhibitor of T and B cell growth, indicating a substantially lower impact on the essential pathways of cellular proliferation, including the synthesis of guanine nucleotides. nih.gov This reduced activity implies that the structural change from 3-deazaguanine significantly alters its ability to inhibit critical enzymes in the guanine nucleotide biosynthesis pathway, such as IMP dehydrogenase. nih.gov

Incorporation into DNA and Associated Cytotoxicity Mechanisms

The cytotoxicity of 3-deazaguanine is strongly correlated with its incorporation into DNA, which leads to DNA damage, inhibition of DNA synthesis, and ultimately, cell death. bindingdb.orgacs.org Studies have shown that the amount of 3-deazaguanine incorporated into DNA is directly related to the loss of cell viability. bindingdb.orgacs.org However, research on this compound has shown it to be not significantly active in L1210 leukemia cells in vitro. nih.gov Furthermore, it did not enhance the toxicity of 2'-deoxyguanosine (B1662781) in T and B cells, a strategy that is effective with potent PNP inhibitors that lead to toxic accumulations of deoxyguanosine triphosphate (dGTP). nih.gov This lack of cytotoxic and co-toxic activity suggests that this compound is not incorporated into DNA to any significant extent, a key distinction from its parent compound. nih.gov

Enzymatic Interactions and Inhibitory Activities

The most prominent and well-documented biochemical activity of this compound is its role as an inhibitor of Purine Nucleoside Phosphorylase (PNPase). nih.govvulcanchem.com This activity is enhanced compared to its parent compound, 3-deazaguanine. nih.gov

Purine Nucleoside Phosphorylase (PNPase) Inhibition

This compound has been identified as a significant inhibitor of mammalian Purine Nucleoside Phosphorylase (PNPase). nih.govvulcanchem.com Research has established its inhibition constant (IC50) as 9.9 µM against the isolated enzyme. nih.gov PNPase is a crucial enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine nucleosides like inosine (B1671953) and guanosine into their respective bases, hypoxanthine (B114508) and guanine, and ribose-1-phosphate. vulcanchem.com By inhibiting this enzyme, this compound disrupts the normal flow of purine metabolism. vulcanchem.com

Inhibitory Activity of this compound
EnzymeInhibitory Concentration (IC50)Reference
Mammalian Purine Nucleoside Phosphorylase (PNPase)9.9 µM nih.gov
Consequential Alterations in Purine Metabolome (Inosine, Guanosine, Hypoxanthine, Guanine Levels)

The inhibition of PNPase by compounds like this compound leads to predictable and significant shifts in the cellular and extracellular purine metabolome. ahajournals.orgahajournals.org By blocking the enzymatic conversion of PNPase substrates, their concentrations are expected to rise, while the concentrations of the products are expected to fall. ahajournals.org

Studies on the closely related PNPase inhibitor, 8-aminoguanine (B17156), have demonstrated this effect clearly. Administration of 8-aminoguanine results in:

Increased Substrate Levels : A significant rise in the levels of inosine and guanosine. ahajournals.orgahajournals.org

Decreased Product Levels : A concurrent and substantial decrease in the levels of hypoxanthine and guanine. ahajournals.orgahajournals.org

This "rebalancing" of the purine metabolome is the primary consequence of PNPase inhibition. ahajournals.org For example, in vivo studies with 8-aminoguanine showed a marked increase in the urinary excretion of inosine and a strong suppression of hypoxanthine and guanine excretion. ahajournals.org Given that this compound functions through the same inhibitory mechanism, it is expected to produce similar alterations in the relative levels of these key purine metabolites.

Expected Impact of this compound on Purine Metabolites via PNPase Inhibition
MetaboliteRole in PNPase PathwayExpected Change in ConcentrationReference
InosineSubstrateIncrease ahajournals.orgahajournals.org
GuanosineSubstrateIncrease ahajournals.orgahajournals.org
HypoxanthineProductDecrease ahajournals.orgahajournals.org
GuanineProductDecrease ahajournals.orgahajournals.org
Impact on Downstream Signaling Pathways via PNPase Substrates (e.g., Adenosine (B11128) A2B Receptor Activation)

The primary mechanism through which this compound exerts its cellular effects is by inhibiting purine nucleoside phosphorylase (PNPase). ahajournals.orgresearchgate.net This inhibition leads to an accumulation of PNPase substrates, most notably inosine and guanosine. ahajournals.orgnih.gov The increased levels of these substrates, particularly inosine, trigger downstream signaling events. ahajournals.orgresearchgate.net

A key consequence of elevated inosine levels is the activation of the adenosine A2B receptor. ahajournals.orgresearchgate.netahajournals.org This activation has been demonstrated in various experimental models. For instance, in rats, the diuretic, natriuretic, and glucosuric effects of 8-aminoguanine were absent in A2B receptor knockout models, highlighting the critical role of this receptor. ahajournals.orgnih.gov Furthermore, in HEK293 cells expressing A2B receptors, inosine was shown to activate adenylyl cyclase, a downstream effector of the A2B receptor. ahajournals.org This leads to an increase in intracellular 3',5'-cAMP. ahajournals.orgahajournals.org In renal microvascular smooth muscle cells, both 8-aminoguanine and another PNPase inhibitor, forodesine (B1673553), increased extracellular inosine and 3',5'-cAMP levels. ahajournals.orgahajournals.org This effect on cAMP was abolished in cells from A2B knockout rats, further solidifying the link between PNPase inhibition, inosine accumulation, and A2B receptor signaling. ahajournals.orgahajournals.org The activation of the A2B receptor, at least in the renal context, is thought to increase medullary blood flow, contributing to enhanced renal excretory function. ahajournals.orgresearchgate.netnih.gov

Research Findings on this compound's Impact on Downstream Signaling

FindingModel SystemKey OutcomeReference
Ineffective in A2B knockout ratsA1 and A2A knockout rats, A2B knockout ratsDiuresis, natriuresis, and glucosuria were absent in A2B knockout rats. ahajournals.orgnih.gov
Inosine activates adenylyl cyclaseHEK293 cells expressing A2B receptorsInosine activated adenylyl cyclase, which was blocked by an A2B antagonist. ahajournals.org
Increased extracellular inosine and cAMPRenal microvascular smooth muscle cells8-aminoguanine and forodesine increased inosine and 3',5'-cAMP. ahajournals.orgahajournals.org
Effect on cAMP abolished in knockoutRenal microvascular smooth muscle cells from A2B knockout ratsThe increase in 3',5'-cAMP was absent. ahajournals.orgahajournals.org

Rac1 Inhibition and Independent Signaling Pathways

Beyond its effects on PNPase, this compound has been shown to inhibit the activity of Rac1, a small GTPase involved in various cellular processes. ahajournals.org In mouse cortical collecting duct cells, 8-aminoguanine significantly inhibited Rac1 activity. ahajournals.org This inhibition of Rac1 is believed to be the mechanism behind some of the compound's effects that are independent of PNPase inhibition, such as its ability to reduce potassium excretion. ahajournals.org

Resistance to Metabolic Deactivation by Xanthine (B1682287) Oxidase

An important characteristic of this compound is its resistance to metabolic deactivation by xanthine oxidase. frontiersin.org Xanthine oxidase is a key enzyme in purine metabolism, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid. frontiersin.orgnih.gov Some purine analogs are susceptible to metabolism by this enzyme, which can limit their therapeutic efficacy. science.govacs.org However, studies have shown that 8-aminohypoxanthine, a related compound, is metabolized by xanthine oxidase to 8-aminoxanthine. nih.gov The structural modifications in this compound, specifically the deaza modification, contribute to its stability against metabolic enzymes like xanthine oxidase.

Specificity Profile Regarding Other Molecular Targets

Absence of Interaction with Epithelial Sodium Channels (ENaC)

Despite structural similarities to some inhibitors of the epithelial sodium channel (ENaC), studies have demonstrated that this compound does not block ENaC activity. ahajournals.orgahajournals.org ENaC plays a crucial role in sodium reabsorption in epithelial tissues. aups.org.aukitasato-u.ac.jp Experiments conducted in mouse collecting duct cells have shown no inhibitory effect of 8-aminoguanine on ENaC. ahajournals.org This lack of interaction indicates a specific mechanism of action that does not involve direct modulation of this key sodium channel.

Absence of Interaction with Na+/H+ Exchangers (NHE)

Similarly, this compound has been found to not interact with Na+/H+ exchangers (NHE). ahajournals.orgahajournals.org These exchangers are involved in maintaining intracellular pH and play a role in sodium transport. nih.govmdpi.com Studies on human proximal tubular epithelial cells have shown that 8-aminoguanine does not affect intracellular pH, indicating it does not block NHE activity. ahajournals.org This further refines the specificity profile of the compound, distinguishing its actions from other agents that might affect these ion transport systems.

Absence of Interaction with Adenosine A1 Receptors

Research has also excluded the adenosine A1 receptor as a direct target of this compound. ahajournals.org While the compound influences adenosine signaling through the A2B receptor, it does not appear to directly interact with the A1 subtype. ahajournals.org In vivo studies in rats and experiments in A1-receptor knockout rats have shown that the renal excretory effects of 8-aminoguanine are not mediated by A1 receptors. ahajournals.org This specificity for the A2B receptor over the A1 receptor is a key feature of its pharmacological profile.

Specificity Profile of this compound

Molecular TargetInteractionExperimental EvidenceReference
Epithelial Sodium Channels (ENaC)NoNo inhibition of ENaC activity in mouse collecting duct cells. ahajournals.orgahajournals.org
Na+/H+ Exchangers (NHE)NoNo effect on intracellular pH in human proximal tubular epithelial cells. ahajournals.orgahajournals.org
Adenosine A1 ReceptorsNoRenal effects are not mediated by A1 receptors in vivo or in knockout models. ahajournals.org

Cellular Uptake and Membrane Translocation Mechanisms

The entry of this compound into a cell is a critical prerequisite for its biological activity. The cell membrane, a lipid bilayer, is selectively permeable and restricts the passage of many molecules. ucl.ac.uk Therefore, specialized mechanisms are required for the translocation of this compound from the extracellular environment to the intracellular space. The cellular uptake of deazaguanine derivatives can involve passive diffusion, but is more prominently facilitated by interactions with membrane transport proteins. nih.gov The process is complex and can involve multiple pathways working in concert. nih.gov For many related compounds, uptake is an active, energy-dependent process. beilstein-journals.org

Receptor-Mediated Uptake Hypothesis

A primary proposed mechanism for the cellular entry of deazaguanine analogues is receptor-mediated uptake, a form of endocytosis. annualreviews.org This hypothesis is supported by research on structurally related 7-deazaguanine (B613801) compounds, which are known to interact with various cellular membrane transporters. nih.gov Prominent among these are transporters primarily responsible for the uptake of folates, which are essential for cellular proliferation. nih.govresearchgate.net The interaction with these receptors suggests that the cell actively transports these compounds across the membrane.

Key transporters implicated in the uptake of deazaguanine derivatives include:

Folate Receptors (FRα and FRβ) : These are high-affinity receptors often overexpressed in tumor cells. nih.govacs.org Studies on 6-substituted pyrrolo[2,3-d]pyrimidine antifolates, which share a similar core structure, have demonstrated that their cellular uptake and subsequent biological activity are highly dependent on FRα and FRβ. acs.org

Reduced Folate Carrier (RFC) : This is a major transport system for reduced folates in mammalian cells. acs.org

Proton-Coupled Folate Transporter (PCFT) : This transporter is also involved in the uptake of folates and related antifolate drugs. nih.govacs.org

The dependence of drug efficacy on these transport mechanisms highlights the importance of receptor-mediated processes for this class of compounds. acs.org It is hypothesized that this compound may leverage these same transport systems to gain entry into target cells, a mechanism that could be exploited for selective drug delivery.

Table 1: Potential Membrane Transporters for Deazaguanine Analogs

Transporter Abbreviation Role in Cellular Uptake Reference
Folate Receptor Alpha FRα High-affinity uptake of folates and antifolates; often overexpressed in tumors. nih.govacs.org
Folate Receptor Beta FRβ High-affinity uptake of folates and antifolates. nih.govacs.org
Reduced Folate Carrier RFC Major transporter for reduced folates in mammalian cells. acs.org
Proton-Coupled Folate Transporter PCFT Transports folates and antifolates, particularly in acidic environments. nih.govacs.org

Role of Cell-Penetrating Peptide Conjugation for Delivery

To enhance the cellular uptake of molecules with poor membrane permeability, a common strategy is covalent conjugation to cell-penetrating peptides (CPPs). nih.govmdpi.com CPPs are typically short, cationic, and/or amphipathic peptides (usually 5-30 amino acids) that can traverse the cell membrane and transport a variety of molecular cargoes, including small molecules and oligonucleotides, into the cell. mdpi.commdpi.com The use of CPPs can significantly increase the intracellular concentration of a conjugated drug. mdpi.com

This strategy is applicable to deazaguanine derivatives. googleapis.com The conjugation of CPPs to a cargo molecule can be achieved through various chemical linkages, such as stable amide bonds or disulfide bonds, the latter of which can be cleaved within the reducing environment inside the cell. nih.gov

Several well-characterized CPPs have been successfully used to deliver cargo into cells:

TAT Peptide : Derived from the HIV-1 trans-activator of transcription (TAT) protein, this arginine-rich peptide is one of the most widely studied CPPs. nih.govmdpi.com

Penetratin : This peptide is derived from the Antennapedia homeodomain protein and has also been shown to effectively transport cargo into cells. nih.gov

Transportan : Another widely used CPP for intracellular delivery. nih.gov

The conjugation of a therapeutic agent like this compound to a CPP could bypass reliance on specific receptor expression and overcome potential resistance mechanisms related to transporter downregulation, offering a broader delivery approach. mdpi.commdpi.com

Table 2: Examples of Cell-Penetrating Peptides (CPPs) for Drug Delivery

Peptide Origin Key Characteristics Reference
TAT (48-60) HIV-1 TAT protein Cationic, rich in arginine residues. nih.govmdpi.com
Penetratin Drosophila Antennapedia homeodomain Contains crucial tryptophan and phenylalanine residues for efficient translocation. nih.govmdpi.com
Transportan Chimeric peptide High efficiency for transporting various cargoes. nih.gov

Intracellular Compartmentation and Distribution

Following translocation across the plasma membrane, the subcellular localization of this compound is a key determinant of its ultimate mechanism of action. When delivered via CPPs, the cargo is often initially sequestered within endosomes. nih.gov For the compound to exert its biological effect, it must escape from these vesicles into the cytoplasm, a process known as endosomal escape, which is a critical and often rate-limiting step for CPP-mediated delivery. beilstein-journals.orgnih.gov

Once in the cytoplasm, deazaguanine derivatives can undergo metabolic activation. Studies on the related compound 3-deazaguanine have shown that it is anabolized by cellular enzymes to its active form, 3-deazaguanine 5'-triphosphate. nih.gov This activated metabolite was found to accumulate within L1210 leukemic cells and was subsequently incorporated into both DNA and RNA. nih.gov This suggests that after uptake and cytoplasmic processing, the compound distributes to the nucleus where it interferes with nucleic acid synthesis. nih.gov

Confocal microscopy imaging of a fluorescent 8-aryl-7-deazaguanine analog demonstrated that it is highly cell permeable and, once inside, exhibits stable and bright fluorescence, indicating a widespread intracellular distribution. nih.gov While the precise compartmentation of this compound has not been explicitly detailed, based on the behavior of its analogs, it is expected to be processed in the cytoplasm and exert its primary functions within the nucleus following its incorporation into nucleic acids. nih.gov

Structure Activity Relationship Sar Studies of 8 Amino 3 Deazaguanine

Influence of 3-Deaza Modification on Metabolic Stability

The replacement of the nitrogen atom at the 3-position of the purine (B94841) ring with a carbon atom, known as a 3-deaza modification, significantly enhances the metabolic stability of guanine (B1146940) analogs. This modification is crucial because it alters the electronic properties and hydrogen bonding capabilities of the nucleobase. oup.com

Research has shown that 3-deaza modifications can lead to increased resistance to enzymatic degradation. nih.gov For instance, 3-deaza-cADPR, an analog of cyclic ADP-ribose (cADPR), has demonstrated potent and hydrolysis-resistant agonist activity. nih.gov This increased stability is attributed to the alteration of the N1-C''1 bond at the northern ribose into a more chemically stable amide bond, which makes the compound biologically stable. nih.gov

In contrast, other deaza-modifications, such as at the 7-position, also confer resistance to hydrolysis but may result in only partial agonist activity. nih.gov The enhanced metabolic stability of 3-deazaguanine derivatives makes them promising candidates for the development of novel therapeutic agents that can interfere with specific cellular signaling pathways. nih.gov

Effect of 8-Amino Group on Enzymatic Activity and Antitumor Efficacy

The introduction of an amino group at the 8-position of 3-deazaguanine has a dual effect on its biological profile. 8-Amino-3-deazaguanine is an analog of both the antitumor agent 3-deazaguanine and the purine nucleoside phosphorylase (PNP) inhibitor 8-aminoguanine (B17156). nih.gov

Studies have shown that the 8-amino group enhances the compound's inhibitory activity against mammalian PNP, with an IC50 of 9.9 microM. nih.gov However, this modification diminishes its antitumor properties. This compound was found to be a very weak inhibitor of T and B cell growth and did not significantly enhance the toxicity of 2'-deoxyguanosine (B1662781) in these cells. nih.gov Furthermore, it showed no significant activity in L1210 leukemia cells in vitro or in leukemic mice. nih.gov

This suggests that while the 8-amino group improves the compound's interaction with PNP, it negatively impacts its potential as an anticancer agent. This trade-off highlights the complex interplay between different structural modifications and their resulting biological activities.

CompoundPNP Inhibition (IC50)Antitumor Activity
This compound9.9 µMWeak/Inactive
3-Deazaguanine-Active
8-AminoguaninePotent Inhibitor-

Impact of Deazapurine Nucleobases on RNA Duplex Stability and Dynamics

The incorporation of deazapurine nucleobases, including 3-deazaguanine derivatives, into RNA duplexes has a significant impact on their stability and dynamics. These modifications are instrumental in atomic mutagenesis studies to probe RNA structure and function. oup.comnih.gov

The replacement of a nitrogen atom with a carbon at the 3-position of a purine nucleobase, as in 3-deazaguanosine (B53920) (c3G), leads to a significant decrease in the thermodynamic stability of RNA base pairing. oup.comnih.gov This destabilization is more pronounced with 3-deazapurines compared to their 7-deazapurine counterparts. oup.comnih.gov

For example, in a bimolecular RNA duplex, the incorporation of c3G resulted in a melting temperature (Tm) decrease of 3.9°C. oup.comnih.gov In a hairpin RNA structure, the destabilization was even more significant, with a Tm decrease of 9.1°C. oup.comnih.gov This destabilizing effect is intensified in self-pairing palindromic sequences, where a single c3G modification can lead to a destabilization of -6.8°C per modification. nih.gov

The underlying reason for this destabilization is the loss of the hydrogen bond acceptor property at the N3 position, which is crucial for the canonical Watson-Crick base pairing with cytosine. nih.govnih.gov X-ray crystallography has revealed that the characteristic water molecule hydrogen-bonded to the purine N3 atom in a natural double helix is absent in 3-deazapurine-modified RNA, further explaining the reduced pairing strength. nih.gov

Table: Thermal and Thermodynamic Data for Deazapurine Modified RNAs

RNA Type Modification ΔTm (°C)
Type I (bimolecular) c3G -3.9
Type I (bimolecular) c3A -2.9
Type II (hairpin) c3G -9.1
Type II (hairpin) c3A -7.9
Palindromic c3G -13.5
Palindromic c3A -9.8

Data adapted from studies on 3-deazaguanosine and 3-deazaadenosine (B1664127) containing RNAs. oup.comnih.gov

Solution NMR spectroscopy studies have shown that the incorporation of 3-deazapurines into RNA duplexes leads to significantly enhanced imino proton exchange rates. nih.gov This indicates a more dynamic and less stable base pairing, as the imino protons are more readily exchanged with the solvent. researchgate.net The increased exchange rates are consistent with the observed thermodynamic destabilization and provide a dynamic perspective on the reduced stability of the RNA duplex. acs.org

The nitrogen atom at position 3 (N3) of guanine plays a critical role in the stability of both canonical Watson-Crick base pairs and certain mismatched base pairs. nih.gov In the canonical G-C pair, the N3 atom acts as a hydrogen bond acceptor. nih.gov Its replacement with a carbon atom in 3-deazaguanine eliminates this hydrogen bond, leading to the observed destabilization of the duplex. nih.gov

Furthermore, the N3 atom is crucial for the formation of specific mismatched base pairs, such as the sheared-type G/A mismatch. nih.gov In this conformation, a hydrogen bond is formed between the N3 of guanine and the amino group of adenine. nih.gov The substitution with 3-deazaguanine (c3G) prevents the formation of this hydrogen bond, leading to a significant destabilization of duplexes containing such mismatches. nih.gov This property can be utilized to selectively suppress the formation of undesired sheared-type G/A mismatches in RNA structures. nih.gov

Modulation of Imino Proton Exchange Rates

Contributions of Structural Features to Cellular Penetration

The ability of a compound to penetrate cell membranes is a crucial factor for its therapeutic efficacy. While specific data on the cellular penetration of this compound is limited, general principles regarding the structural features of nucleobase analogs can provide insights.

Preclinical Biological Activities and Therapeutic Concepts

Antiviral Efficacy in In Vitro and In Vivo Models

Studies have demonstrated that 8-Amino-3-deazaguanine, alongside its related compounds 3-deazaguanine and 3-deazaguanosine (B53920), possesses broad-spectrum antiviral activity. This activity has been observed against a variety of both RNA and DNA viruses.

In vitro testing has shown that 3-deazaguanine and its derivatives are effective at inhibiting the replication of several RNA viruses. asm.org This includes significant activity against influenza and parainfluenza viruses. asm.org For instance, these compounds were shown to be effective orally against influenza types A and B and parainfluenza type 1 (Sendai) virus infections in mice. asm.org The therapeutic index, a measure of a drug's safety and efficacy, was notably high against the latter two viruses. asm.org Research has also highlighted the potential of 3-deazaguanine as a more potent inhibitor of respiratory syncytial virus (RSV) than ribavirin (B1680618) in cell cultures. asm.org

In Vitro Antiviral Activity Against RNA Viruses

VirusCompoundModelObserved Effect
Influenza A3-DeazaguanineMouse ModelEffective orally asm.org
Influenza B3-DeazaguanineMouse ModelEffective orally asm.org
Parainfluenza type 1 (Sendai)3-DeazaguanineMouse ModelEffective orally, Therapeutic Index of 16 asm.org
Respiratory Syncytial Virus (RSV)3-DeazaguanineHeLa and HEp-2 cell culturesMore potent inhibitor than ribavirin asm.org
Rhinovirus3-DeazaguanineIn vitroInhibitory activity asm.org
Vesicular Stomatitis Virus (VSV)3-DeazaguanineIn vitroInhibitory activity asm.org

The antiviral activity of 3-deazaguanine and its analogs extends to DNA viruses. In vitro studies have demonstrated inhibitory effects against several herpesviruses, including herpes simplex virus (HSV-1 and HSV-2), and cytomegalovirus. asm.orgacs.org The compounds have also shown activity against other DNA viruses such as adenovirus, vaccinia, pseudorabies, and myxoma viruses. asm.org While systemic treatment for herpes encephalitis in mice did not show efficacy, direct application of the drugs into the brain did alter the course of the infection. asm.org

In Vitro Antiviral Activity Against DNA Viruses

VirusCompoundModelObserved Effect
Herpes Simplex Virus (HSV-1, HSV-2)3-DeazaguanineIn vitroInhibitory activity asm.org
Cytomegalovirus (CMV)3-DeazaguanineIn vitroInhibitory activity asm.org
Adenovirus3-DeazaguanineIn vitroInhibitory activity asm.org
Vaccinia Virus3-DeazaguanineIn vitroInhibitory activity asm.org
Pseudorabies Virus3-DeazaguanineIn vitroInhibitory activity asm.org
Myxoma Virus3-DeazaguanineIn vitroInhibitory activity asm.org

Preclinical studies have shown that 3-deazaguanine derivatives are effective inhibitors of Friend leukemia virus-induced splenomegaly in mice. asm.org Treatment with these compounds not only reduced the enlargement of the spleen, a hallmark of the disease, but also led to an extension of the lifespan in the treated animals. asm.org

Activity Against DNA Viruses (e.g., Herpesviruses)

Anticancer and Cytotoxic Properties in Preclinical Models

In addition to its antiviral properties, this compound and related compounds have been evaluated for their potential as anticancer agents.

Research has indicated that 3-deazaguanine and its nucleosides exhibit activity against certain solid tumors. researchgate.net Specifically, 3-deazaguanine has shown potent in vivo activity against adenocarcinoma 755 in mice. researchgate.net Another related compound, 6-Thio-3-deazaguanine, has demonstrated substantial antitumor properties against a range of experimental animal tumor models, including C3H mammary adenocarcinoma.

The anticancer potential of these compounds has also been explored in the context of leukemia. In vitro studies have shown that 3-deazaguanine and its nucleosides exhibit moderate activity against L1210 and P388 leukemia cell lines. nih.gov Furthermore, 3-deazaguanine has demonstrated potent in vivo activity against L1210 leukemia in mice. researchgate.net However, one study found that this compound mesylate was not significantly active in L1210 cells in vitro or in leukemic mice, suggesting that the introduction of the amino group at the 8-position may diminish its antitumor activity compared to 3-deazaguanine. nih.gov

Anticancer Activity in Preclinical Models

Cancer ModelCompoundModel TypeObserved Effect
Adenocarcinoma 7553-DeazaguanineMouse ModelPotent in vivo activity researchgate.net
C3H Mammary Adenocarcinoma6-Thio-3-deazaguanineAnimal ModelEffective against
L1210 Leukemia3-Deazaguanine and its nucleosidesCell CultureModerate activity nih.gov
P388 Leukemia3-Deazaguanine and its nucleosidesCell CultureModerate activity nih.gov
L1210 Leukemia3-DeazaguanineMouse ModelPotent in vivo activity researchgate.net
L1210 LeukemiaThis compound mesylateIn vitro and Mouse ModelNot significantly active nih.gov

Selective Activity Against Solid Tumors (e.g., Rodent Mammary Adenocarcinoma)

Renal Physiological Modulation and Related Effects

This compound exerts a multifaceted influence on renal function, characterized by distinct effects on water, electrolyte, and glucose handling. These actions are primarily attributed to its inhibitory effect on the enzyme purine (B94841) nucleoside phosphorylase (PNPase), which leads to a rebalancing of the renal purine metabolome. nih.govresearchgate.net

Diuretic and Natriuretic Actions

Preclinical studies have consistently demonstrated that this compound induces significant diuretic (increased urine volume) and natriuretic (increased sodium excretion) effects. nih.govnih.gov In rat models, intravenous administration of the compound leads to a rapid and marked increase in both urine output and sodium excretion. ahajournals.org This effect is believed to be mediated by the inhibition of PNPase, which in turn increases the renal interstitial levels of inosine (B1671953). nih.govnih.gov Inosine, a substrate for PNPase, then activates adenosine (B11128) A2B receptors, leading to enhanced renal excretory function. nih.govahajournals.org The diuretic and natriuretic effects are substantial, with some studies reporting a more than 17-fold increase in sodium excretion compared to baseline. nih.gov

Glucosuric Effects and Glucose Excretion Mechanisms

A notable and distinct action of this compound is its ability to induce glucosuria, the excretion of glucose into the urine. nih.govahajournals.org This effect is also linked to the inhibition of PNPase and the subsequent increase in renal interstitial inosine levels. nih.govnih.gov The activation of adenosine A2B receptors by inosine is a key step in this pathway. nih.gov Studies have shown that the glucosuric effect of this compound is significant, with some reporting a 12.2-fold increase in glucose excretion. nih.gov This mechanism is distinct from that of many conventional diuretics. ahajournals.org

Antikaliuretic Effects and Distinct Underlying Mechanisms

In contrast to its effects on sodium and water, this compound exhibits an antikaliuretic, or potassium-sparing, effect, leading to a decrease in potassium excretion. nih.govahajournals.org This is a particularly interesting aspect of its pharmacological profile, as most diuretics that increase sodium excretion also increase potassium loss. The mechanism underlying this potassium-sparing action is distinct from its diuretic and natriuretic effects and does not appear to involve PNPase inhibition. nih.govahajournals.org Research suggests that the antikaliuretic effect may be due to the inhibition of Rac1, a small GTPase that influences the activity of mineralocorticoid receptors. nih.gov However, as this compound is a mild inhibitor of Rac1, it is likely that other, yet to be fully elucidated, mechanisms also contribute to this effect. ahajournals.orgahajournals.org

Effects on Renal Hemodynamics (e.g., Medullary Blood Flow)

This compound has been shown to selectively increase renal medullary blood flow without significantly altering total renal blood flow. nih.govnih.gov This redistribution of blood flow to the renal medulla is thought to contribute to its diuretic and natriuretic effects. nih.gov The increase in medullary blood flow is mediated by the activation of adenosine A2B receptors, a consequence of elevated inosine levels from PNPase inhibition. nih.govahajournals.org This targeted hemodynamic effect within the kidney underscores the nuanced mechanism of action of this compound.

Amelioration of Age-Associated Physiological Dysfunctions in Animal Models

Beyond its acute renal effects, this compound has shown promise in reversing physiological dysfunctions associated with aging in animal models.

Reversal of Lower Urinary Tract Dysfunction

In aged rats, treatment with this compound has been demonstrated to reverse age-associated lower urinary tract dysfunction. nih.govresearchgate.net This includes the restoration of histological, ultrastructural, and physiological abnormalities in the bladder toward a more youthful state. nih.gov The proposed mechanism for these uro-protective effects involves the inhibition of PNPase, which leads to increased bladder levels of the protective purines inosine and guanosine (B1672433), and decreased levels of potentially damaging metabolites like hypoxanthine (B114508) and xanthine (B1682287). nih.gov These findings suggest a potential therapeutic application for age-related lower urinary tract conditions. nih.govresearchgate.net

Interactive Data Table: Summary of Preclinical Renal Effects of this compound

Parameter Effect Primary Mechanism Key Mediators
Urine Volume (Diuresis)IncreasePNPase InhibitionInosine, Adenosine A2B Receptor
Sodium Excretion (Natriuresis)IncreasePNPase InhibitionInosine, Adenosine A2B Receptor
Glucose Excretion (Glucosuria)IncreasePNPase InhibitionInosine, Adenosine A2B Receptor
Potassium Excretion (Antikaliuresis)DecreaseRac1 Inhibition (partial), Other MechanismsIndependent of PNPase
Medullary Blood FlowIncreasePNPase Inhibition -> A2B Receptor ActivationInosine

Attenuation of Retinal Degeneration

Preclinical research has identified the potential of the purine nucleoside phosphorylase (PNPase) inhibitor, 8-aminoguanine (B17156) (8-AG), in mitigating age-related retinal degeneration. news-medical.netnih.govnih.gov Studies utilizing aged animal models have demonstrated that 8-AG can preserve retinal structure and function through multiple mechanisms, including reducing oxidative stress, inflammation, and cell death. nih.govresearchgate.net While this research focuses on 8-aminoguanine, it provides a conceptual framework for the therapeutic targeting of the purine salvage pathway in retinal diseases. This compound is an analogue of 8-aminoguanine and has also been shown to inhibit PNPase. nih.gov

Detailed Research Findings

Investigations in aged Fischer 344 (F344) rats have been central to understanding the retinoprotective effects of 8-aminoguanine. nih.govnih.gov In these studies, aged rats receiving 8-AG showed significant preservation of retinal health compared to untreated controls. nih.gov

Cellular and Molecular Mechanisms: At the cellular level, 8-AG demonstrated a range of protective effects. It was found to effectively reduce apoptosis (programmed cell death) and lower oxidative damage within the aging retina. nih.govresearchgate.net Specifically, it mitigated DNA oxidation in photoreceptor mitochondria and the nuclei of inner retinal neurons. nih.gov Furthermore, 8-AG treatment led to a rescue of rhodopsin levels in rod photoreceptors and helped preserve cone cells. nih.gov

A key aspect of 8-AG's mechanism appears to be its anti-inflammatory properties. nih.govresearchgate.net The treatment reduced the activation of Müller glia and microglia/macrophages, which are typically triggered in response to retinal stress and injury. nih.govnih.gov Transcriptomic analysis revealed that 8-AG downregulated immune and stress response pathways, including the expression of complement factors. nih.govresearchgate.net

Effects on Purine Metabolism: As a PNPase inhibitor, 8-aminoguanine alters the purine metabolome. nih.govnih.gov In the aged retina, there is an accumulation of inosine, hypoxanthine, and xanthine. nih.gov Treatment with 8-AG partially mitigated these age-induced changes. nih.govresearchgate.net The inhibition of PNPase is thought to increase levels of protective purines like inosine and guanosine while reducing damaging ones like hypoxanthine and xanthine, which contributes to its therapeutic effects. nih.gov

Temporary protective effects were also noted in the RhoP23H/+ mouse model of retinitis pigmentosa, where 8-AG reduced the number of active microglia/macrophages. nih.govresearchgate.net

Research Findings on Retinal Structure and Function with 8-Aminoguanine Treatment

ParameterObservation in Aged Control GroupEffect of 8-Aminoguanine TreatmentReference
Retinal ThicknessAge-related thinningSignificantly thicker retinae (P < 0.01) nih.gov
Outer Nuclear Layer (ONL) Cell CountReduced cell countHigher ONL cell count (P < 0.0001) nih.gov
Photoreceptor Layer (OS + IS) ThicknessReduced thicknessThicker OS + IS layer (P < 0.001) nih.gov
Retinal Ganglion Cell (RGC) Layer CountReduced cell countIncreased cell count (P < 0.001) nih.gov
Scotopic a-wave (Rod Function)Diminished responseLeft-shift of response curve (P < 0.0001) nih.gov
Scotopic b-wave (Rod Function)Diminished responseIncreased responses (P < 0.0001) nih.gov
Rhodopsin (RHO) LevelsConsiderably decreasedRescued RHO levels nih.gov

Cellular and Inflammatory Effects of 8-Aminoguanine in Preclinical Models

Cellular/Inflammatory MarkerObservation in Aged Control GroupEffect of 8-Aminoguanine TreatmentReference
Apoptosis (Cell Death)IncreasedEffectively reduced nih.gov
Oxidative DamageIncreasedEffectively reduced nih.gov
Activated Müller Glia (GFAP+)IncreasedSignificantly reduced nih.govnih.gov
Activated Microglia/Macrophages (CD68+, IBA1+)IncreasedReduced numbers nih.govresearchgate.net
Immune Response Pathways (Transcriptomics)UpregulatedDownregulation of immune and stress responses nih.govresearchgate.net

Metabolic Pathways and Pharmacological Profile in Preclinical Models

In Vivo Biosynthesis Pathways of 8-Aminoguanine (B17156)

8-Aminoguanine is an endogenous purine (B94841) derivative that can be synthesized in the body through specific metabolic routes, primarily originating from the naturally occurring compound 8-nitroguanosine (B126670). ahajournals.orgnih.gov This biosynthesis is particularly noted in the context of nitrosative stress, where reactive nitrogen species can lead to the nitration of guanine (B1146940) moieties in biomolecules like RNA and guanine nucleotides. ahajournals.org The subsequent degradation of these molecules releases 8-nitroguanosine, which serves as the key precursor for 8-aminoguanine formation. ahajournals.org

Research in animal models, such as Sprague-Dawley and Dahl salt-sensitive rats, has identified two primary pathways for the conversion of 8-nitroguanosine to 8-aminoguanine. ahajournals.orgnih.govnih.gov

Pathway 1: This route involves the initial reduction of 8-nitroguanosine to form 8-aminoguanosine (B66056). Subsequently, 8-aminoguanosine is converted to 8-aminoguanine through phosphorolysis. ahajournals.orgnih.govnih.gov

Pathway 2: In this alternative pathway, 8-nitroguanosine first undergoes phosphorolysis to yield 8-nitroguanine (B15626). ahajournals.orgnih.govnih.gov This intermediate is then reduced to form the final product, 8-aminoguanine. ahajournals.orgnih.gov

Studies involving the infusion of 8-nitroguanosine in rats have shown elevated kidney levels of the intermediates of both pathways (8-aminoguanosine and 8-nitroguanine) as well as the final product, 8-aminoguanine, confirming that both routes are active in vivo. ahajournals.orgnih.govnih.gov Additionally, direct infusion of 8-nitroguanine also leads to increased levels of 8-aminoguanine. ahajournals.orgnih.gov Free guanine may also be nitrated to 8-nitroguanine, which can then enter Pathway 2. ahajournals.org

Table 1: Biosynthetic Pathways of 8-Aminoguanine from 8-Nitroguanosine

Pathway Step 1 Intermediate Step 2 Final Product
Pathway 1 Reduction 8-Aminoguanosine Phosphorolysis 8-Aminoguanine

| Pathway 2 | Phosphorolysis | 8-Nitroguanine | Reduction | 8-Aminoguanine |

Purine nucleoside phosphorylase (PNPase) is a critical enzyme that plays a pivotal role in both biosynthetic pathways of 8-aminoguanine. ahajournals.orgnih.govnih.gov

In Pathway 1, after 8-nitroguanosine is reduced to 8-aminoguanosine, PNPase catalyzes the phosphorolytic cleavage of the glycosidic bond in 8-aminoguanosine to release the purine base, 8-aminoguanine. ahajournals.orgnih.govnih.gov

In Pathway 2, PNPase is responsible for the initial conversion of 8-nitroguanosine to 8-nitroguanine. ahajournals.orgnih.govnih.gov The use of a PNPase inhibitor, forodesine (B1673553), in experimental models was found to reduce the metabolism of 8-nitroguanosine via Pathway 2, leading to a shunting of the metabolism towards Pathway 1, resulting in higher levels of 8-aminoguanosine. ahajournals.orgnih.govnih.gov This demonstrates the central role of PNPase in dictating the metabolic flux through these two routes.

Analogues, Derivatives, and Prodrug Strategies

Design and Synthesis of 8-Aminopurine Derivatives (e.g., 8-Aminoinoisine, 8-Aminohypoxanthine)

The design and synthesis of 8-aminopurine derivatives are crucial for structure-activity relationship (SAR) studies, providing insight into the functional role of the amino group at the C8 position. The synthesis of compounds like 8-aminoinosine and its aglycone, 8-aminohypoxanthine, has been achieved through various chemical and enzymatic routes.

A common chemical approach for synthesizing purine (B94841) rings is the Traube synthesis, which has been adapted for 8-aminopurines. This method can involve the cyclization of a 4,5-diaminopyrimidine (B145471) derivative. For 8-aminohypoxanthine, a strategy involves introducing a nitro group at the 8th position of a precursor before the final cyclization and subsequent reduction to the amine. researchgate.net Another general method for creating 8-aminopurines involves the reduction of an 8-nitro intermediate, such as 8-nitroguanosine (B126670), followed by phosphorolysis to yield the free base, 8-aminoguanine (B17156). google.com

A specific synthesis for 8-amino-2'-deoxyinosine (B8539220) (the deoxyribonucleoside of 8-aminohypoxanthine) has been reported, as the synthesis of its ribonucleoside counterpart, 8-aminoinosine, was described decades earlier. researchgate.net One effective method involves the enzymatic deamination of 8-amino-2'-deoxyadenosine (B77079) using adenosine (B11128) deaminase. researchgate.net The starting material is dissolved in a phosphate (B84403) buffer, and the enzyme is added, leading to a high-yield conversion to 8-amino-2'-deoxyinosine after stirring for several hours at 37°C. researchgate.net These synthetic derivatives are essential for evaluating their biological effects, such as the inhibition of enzymes like purine nucleoside phosphorylase (PNPase). researchgate.net

For incorporation into oligonucleotides, the corresponding phosphoramidites of these derivatives, including that of 8-aminohypoxanthine, are prepared. core.ac.uk This allows for their site-specific placement within DNA or RNA strands to study their effects on nucleic acid structure and function. researchgate.netcore.ac.uk

Evaluation of 3-Deazaguanine, 8-Azaguanosine, and Other Related Analogs

The biological profile of 8-amino-3-deazaguanine is best understood by comparing it to its parent analogs, 3-deazaguanine and 8-aminoguanine. nih.gov 3-Deazaguanine is known for its antitumor properties, while 8-aminoguanine is recognized as a potent inhibitor of purine nucleoside phosphorylase (PNP). nih.gov Research shows that combining these structural features into this compound results in a molecule with modulated activity. Specifically, the introduction of the 8-amino group to the 3-deazaguanine structure significantly enhances its ability to inhibit PNP, but this comes at the cost of its antitumor effects. nih.gov

In laboratory tests, this compound (administered as its methanesulfonic acid salt) showed an IC50 value of 9.9 µM against mammalian PNP. nih.gov However, it was a weak inhibitor of T and B cell growth and was not significantly active against L1210 leukemia cells, either in vitro or in mouse models. nih.gov This trade-off highlights the distinct structural requirements for cytotoxicity versus PNP inhibition.

Table 1: Comparative Activity of this compound and Related Analogs
CompoundPrimary ActivityPNP Inhibition (IC50)Antitumor ActivityReference
3-DeazaguanineAntitumorLess PotentSignificant nih.gov
8-AminoguaninePNP InhibitionPotentLess Significant nih.gov
This compoundPNP Inhibition9.9 µMNot Significant nih.gov

Other related analogs such as 8-azaguanosine and its derivatives have also been evaluated. Acyclic nucleotide analogs of 8-azaguanine (B1665908) have demonstrated antiviral activity against herpesviruses and HIV. nih.gov Structural studies on nucleic acids containing deaza- or aza-modifications reveal their significant impact on base pairing and duplex stability. The nitrogen at position 3 of guanine (B1146940), which is absent in 3-deazaguanine, is important for the stability of the canonical Watson-Crick base pair with cytosine. oup.comresearchgate.net Its removal often leads to a destabilization of the RNA or DNA duplex. researchgate.net Similarly, subtle changes, such as the difference between an 8-azaguanine and an 8-aza-9-deazaguanine moiety, can lead to significant differences in enzymatic recognition and base-pairing selectivity within a DNA strand. nih.gov

Incorporation of this compound into Modified Nucleic Acids (e.g., 2'-O-Methyl-RNAs)

While studies on the direct incorporation of this compound into nucleic acids are limited, extensive research on its parent structures—3-deazaguanine and 8-aminoguanine—provides critical insights into its potential behavior.

The incorporation of 3-deazaguanine (c³G) into oligonucleotides, including 2'-O-methyl-RNAs, has been achieved, although the synthesis of the required phosphoramidite (B1245037) building blocks is considered challenging. oup.comresearchgate.net The primary finding from these studies is that replacing guanine with 3-deazaguanine generally destabilizes nucleic acid duplexes. oup.comresearchgate.net This destabilization is attributed to a less stable Watson-Crick base pair with cytosine, resulting from the loss of the N3 atom which alters hydrogen bonding capabilities. oup.com Computational studies suggest that the weaker hydrogen bonding and a larger dipole moment of c³G contribute to the lower thermal stability (Tₘ) of the modified duplexes. oup.com

Conversely, the incorporation of 8-aminoguanine has been studied, particularly in the context of G-rich sequences that can form G-quadruplex structures. Research has shown that substituting guanine with 8-aminoguanine can have diverse effects; for instance, it can promote and accelerate the formation of certain tetramolecular parallel G-quadruplexes. jetir.org

Studies on the closely related isomer, 8-aza-7-deazaguanine, show that its nucleoside can be converted into a phosphoramidite and incorporated into oligonucleotides. frontiersin.org Duplexes containing this modification are found to be slightly less stable than their natural counterparts. researchgate.net Given this information, it is plausible that the incorporation of this compound would merge these effects: a potential for altered G-quadruplex formation kinetics due to the 8-amino group, combined with a likely destabilization of standard Watson-Crick pairing due to the 3-deaza modification.

Prodrug Development for Enhanced Efficacy and Targeting

The development of prodrugs is a well-established strategy to overcome pharmacological barriers such as poor solubility, limited membrane permeability, and lack of tissue-specific targeting. researchgate.netvulcanchem.com While no specific prodrugs for this compound have been detailed in the surveyed literature, strategies developed for closely related analogs offer a clear blueprint for future development.

For nucleoside analogs, which often suffer from poor membrane permeability and reliance on cellular kinases for activation, several prodrug approaches are common. One highly relevant example involves the synthesis of membrane-soluble prodrugs of 8-aza-3-deazaadenosine by creating 5'-[bis(2,2,2-trichloroethyl) phosphate] triesters and 5'-phenyl phosphoramidate (B1195095) derivatives. ahajournals.org These modifications mask the charge of the phosphate group, facilitating cellular entry, after which intracellular enzymes cleave the promoiety to release the active, phosphorylated form. ahajournals.org A similar strategy has been proposed for 6-thio-3-deazaguanine, involving phosphorylated derivatives to bypass the need for activation by cellular enzymes like HGPRTase. shellichemistry.com

Another common strategy is to use the nucleoside form of a drug as a prodrug for the free base. For example, 8-aminoguanosine (B66056) can be considered a prodrug of 8-aminoguanine. This approach relies on enzymes like purine nucleoside phosphorylase (PNP) to cleave the glycosidic bond and release the active aglycone.

For masking the amine group itself to improve lipophilicity and membrane penetration, N-acylation or the formation of N-Mannich bases are potential strategies. oup.comresearchgate.net These approaches temporarily mask the polar amine, with the linkage designed to be cleaved enzymatically inside the cell. Given that this compound was tested in vivo as a methanesulfonic acid salt to improve handling and solubility, more advanced prodrug designs targeting specific cellular uptake mechanisms or enzymatic activation pathways remain a promising avenue for enhancing its therapeutic potential. nih.gov

Advanced Research Techniques and Methodologies Applied to 8 Amino 3 Deazaguanine Studies

Spectroscopic Characterization (e.g., NMR Spectroscopy for RNA Interactions)

Spectroscopic techniques are fundamental in characterizing 8-amino-3-deazaguanine and its derivatives, particularly for probing their interactions with biological macromolecules like RNA and DNA. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers detailed insights at the atomic level.

Studies on related deazapurine nucleosides demonstrate the power of NMR in this context. For instance, NMR experiments on RNA duplexes containing the constitutional isomer 3-deazaguanosine (B53920) (c³G) have been used to investigate base pair opening dynamics, revealing significantly increased imino proton exchange rates. oup.comresearchgate.net This suggests a decrease in the thermodynamic stability of the base pairing, an effect more pronounced for 3-deazapurines compared to 7-deazapurine isomers. oup.comresearchgate.net The pKa value of 3-deazaguanosine has also been determined using pH-dependent ¹H and ¹³C NMR experiments. oup.com

Furthermore, NMR studies on DNA oligonucleotides containing 8-aminodeoxyguanosine have provided evidence for the formation of a pH-dependent self-structure stabilized by strong hydrogen bonds. nih.gov Temperature-dependent NMR spectroscopy can also be employed to assess the stability of nucleic acid duplexes containing deazaguanine analogs. acs.org For example, the persistence of imino proton resonances at elevated temperatures indicates stabilization of the base pairs in the vicinity of the modification. acs.org The structure of nucleosides like 8-aza-3-deazaguanosine has been established using proton NMR spectral data in conjunction with nuclear Overhauser enhancement (nOe) data. cdnsciencepub.com

Beyond NMR, other spectroscopic methods are also employed. UV-visible spectroscopy is routinely used for sample characterization and to perform thermal denaturation experiments (melting temperature studies) on modified DNA and RNA duplexes. caltech.edu Techniques like time-resolved fluorescence and transient absorption spectroscopy have been used to investigate the dynamics of photoinduced charge transfer in DNA duplexes modified with 7-deazaguanine (B613801). caltech.educore.ac.uk

Microscopic Techniques (e.g., Confocal Microscopy for Cellular Uptake)

Microscopic techniques, especially confocal fluorescence microscopy, are vital for visualizing and quantifying the cellular uptake and subcellular distribution of compounds like this compound and its fluorescent derivatives. These methods allow researchers to observe the compound's behavior in a living cellular environment in real-time. plos.org

A key application is demonstrated in studies of fluorescent probes based on the 7-deazaguanine scaffold. nih.gov By using confocal microscopy, researchers can track the internalization of these probes into cells. For example, images of cells stained with a 1µM solution of an 8-aryl-7-deazaguanine probe showed the appearance of intracellular fluorescence within minutes. nih.gov Time-lapse imaging over several hours revealed that the probes remain largely within the cytosol, with minimal fluorescence observed in the nuclear compartments. nih.gov This type of spatial and temporal data is crucial for understanding the mechanisms of cellular entry, which could involve receptor-mediated uptake or free diffusion, as well as potential efflux mechanisms. nih.gov The uptake efficiency can be quantified by measuring the mean fluorescence intensity within individual cells. researchgate.net

The general protocol for such experiments involves incubating cultured cells with the fluorescently labeled compound for a specific period, after which they are imaged. researchgate.netmdpi.com Different fluorescent channels can be used simultaneously to co-localize the compound with specific cellular organelles, for instance, using DAPI to stain the nucleus. researchgate.net

Enzyme Kinetics and Inhibition Assays

Enzyme kinetics and inhibition assays are critical for quantifying the biochemical activity of this compound, particularly its ability to inhibit specific enzymes. wikipedia.org These studies determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which measure the compound's potency as an inhibitor. nih.gov

This compound has been identified as an inhibitor of mammalian purine (B94841) nucleoside phosphorylase (PNP). nih.gov In one study, this compound, in its methanesulfonic acid (mesylate) salt form, demonstrated an IC₅₀ value of 9.9 µM against isolated mammalian PNP. nih.gov The introduction of an amino group at the 8-position of 3-deazaguanine was noted to enhance its PNP inhibitory activity compared to its antitumor effects. nih.gov

The methodology for these assays typically involves incubating the target enzyme with its substrate and varying concentrations of the inhibitor. nih.gov The rate of the enzymatic reaction is measured, often by monitoring the formation of the product via techniques like high-performance liquid chromatography (HPLC). nih.gov For example, in the case of PNP, the conversion of a substrate like inosine (B1671953) to hypoxanthine (B114508) can be monitored. nih.gov Inhibition data for related PNP inhibitors are often compared at different concentrations of phosphate (B84403) (e.g., 1 mM vs. 50 mM), as the inhibitor's potency can be dependent on the concentration of this co-substrate. pnas.org However, some compounds, such as the related 8-aminoguanosine (B66056), show no significant difference in potency under varying phosphate concentrations. pnas.org

CompoundTarget EnzymeInhibition Value (IC₅₀)Source
This compound mesylateMammalian Purine Nucleoside Phosphorylase (PNP)9.9 µM nih.gov

This table summarizes the reported enzyme inhibition data for this compound.

Molecular Modeling and Computational Chemistry Approaches

Computational methods are indispensable tools for understanding the interactions of this compound at a molecular level. These approaches complement experimental data by providing a three-dimensional view of how the inhibitor binds to its target, predicting its preferred shapes, and detailing the forces that stabilize the interaction.

Enzyme-Inhibitor Complex Modeling

Modeling the three-dimensional structure of an enzyme-inhibitor complex is crucial for rational drug design. pnas.org This process involves docking the inhibitor molecule into the active site of its target enzyme, such as purine nucleoside phosphorylase (PNP), using interactive computer graphics and molecular mechanics programs. pnas.orgnih.gov The resulting models reveal the precise orientation of the inhibitor within the binding pocket and its interactions with key amino acid residues. plos.org

For example, modeling studies of PNP with various inhibitors, including analogs like 8-amino-9-deazaguanine, have shown that the purine binding site is a deeply buried cavity formed by residues such as Ala-116, Phe-200, and Met-219. pnas.org These models can lead to proposed modifications of existing compounds to improve binding affinity and specificity. pnas.org Molecular dynamics (MD) simulations can further refine these models, providing insights into the dynamic nature of the enzyme-inhibitor complex and identifying the most crucial amino acid residues for effective binding. msu.ru

Conformational Analysis of Potential Inhibitors

Before an inhibitor can bind to its target, it must adopt a suitable three-dimensional shape, or conformation. Conformational analysis computationally explores the range of possible shapes a molecule like this compound can assume and determines their relative energetic stabilities. researchgate.netscirp.org

Techniques such as Monte Carlo simulations combined with energy minimization can be used to sample the conformational space available to a potential inhibitor when it is docked within the enzyme's active site. pnas.org More broadly, quantum chemical methods like Density Functional Theory (DFT) are used to perform a systematic search of conformations by varying rotatable bonds. scirp.org These calculations can be performed in a simulated gas phase or in a solvent to better mimic physiological conditions. scirp.org The results help identify the lowest-energy (most stable) conformations, which are most likely to be the ones that bind to the biological target. scirp.org

Prediction of Hydrogen Bonding and Molecular Interactions

Hydrogen bonds are a primary driving force for the specific binding of an inhibitor to its biological target. Computational models are highly effective at predicting these critical interactions. pku.edu.cn

Crystal structure analysis combined with modeling of the related compound 8-aminoguanine (B17156) in complex with a guanine (B1146940) riboswitch (an RNA structure) revealed that the 8-amino group is not only accommodated but actively participates in binding by forming two additional hydrogen bonds. researchgate.net Specifically, the exocyclic amino group at the C8 position acts as a hydrogen bond donor to the O2' of an adenosine (B11128) residue (A21) and the O2 carbonyl of a uridine (B1682114) residue (U47). researchgate.net This demonstrates that modifications at this position can enhance binding through new, favorable interactions. Similarly, models of inhibitors in the PNP active site show a crucial hydrogen bond forming between the purine N7 atom (or a donor/acceptor group on a deazapurine) and the amino acid residue Asn-243. pnas.org Quantum chemical calculations can be used to further analyze the strength and geometry of these predicted hydrogen bonds. nsf.gov

Interacting Atoms in 8-AminoguanineInteracting Atoms in RNA Target (Guanine Riboswitch)Interaction TypeSource
N8 (8-amino group)A21 O2' (2'-hydroxyl group)Hydrogen Bond researchgate.net
N8 (8-amino group)U47 O2 (carbonyl oxygen)Hydrogen Bond researchgate.net

This table details the specific hydrogen bonding interactions predicted for the 8-amino group of 8-aminoguanine with an RNA target.

In Vivo Microdialysis for Metabolite Profiling

In vivo microdialysis is a powerful technique used for the dynamic monitoring of endogenous and exogenous substances within the extracellular fluid of living organisms. ahajournals.org This minimally invasive method involves the insertion of a small, semi-permeable probe into a target tissue, such as the renal cortex or medulla. The probe is continuously perfused with a physiological solution, allowing for the diffusion of small molecules from the interstitial fluid across the membrane and into the collected dialysate, which can then be analyzed, often using mass spectrometry. ahajournals.orgahajournals.org This provides real-time information on the local biochemical environment and the metabolic fate of administered compounds.

While direct studies employing in vivo microdialysis for the metabolite profiling of this compound are not prominently documented, extensive research on the structurally related compound, 8-aminoguanine, illustrates the application and utility of this methodology. researchgate.net 8-aminoguanine is known to inhibit the enzyme purine nucleoside phosphorylase (PNPase), which plays a key role in the purine salvage pathway. researchgate.netnih.gov Inhibition of PNPase is expected to cause a "rebalancing" of the purine metabolome, leading to an increase in its substrates (inosine and guanosine) and a decrease in its products (hypoxanthine and guanine). ahajournals.orgnih.gov

Studies using in vivo renal microdialysis in rats have confirmed this mechanism. Following intravenous administration of 8-aminoguanine, a significant increase in the renal interstitial concentrations of the PNPase substrates inosine and guanosine (B1672433) was observed. ahajournals.orgresearchgate.net Basal levels of 8-aminoguanine in renal microdialysates were found to be near the detection limit before administration. researchgate.net The technique demonstrated that 8-aminoguanine effectively rebalances the renal interstitial purine metabolome, with the most substantial effect being the elevation of inosine levels. ahajournals.org These findings highlight how in vivo microdialysis can be applied to elucidate the pharmacodynamic effects of a compound by directly measuring its impact on local metabolite concentrations in target tissues.

Table 1: Changes in Renal Interstitial Metabolite Concentrations Following 8-Aminoguanine Administration in Rats

MetaboliteTissue LocationObservationCitation
InosineRenal CortexSignificant increase in concentration post-administration. ahajournals.orgresearchgate.net
InosineRenal MedullaSignificant increase in concentration post-administration. ahajournals.orgresearchgate.net
GuanosineRenal CortexIncreased levels observed post-administration. ahajournals.orgresearchgate.net
GuanosineRenal MedullaIncreased levels observed post-administration. ahajournals.orgresearchgate.net
GuanineRenal Cortex & MedullaDecreased levels observed post-administration. ahajournals.org

RNA Atomic Mutagenesis Studies

RNA atomic mutagenesis is a sophisticated biochemical technique used to investigate the functional significance of specific atoms within an RNA molecule. ahajournals.org By synthetically replacing a single atom or functional group with one that has different chemical properties, researchers can probe its role in RNA structure, catalysis, and interactions with other molecules like proteins or small ligands. ahajournals.orgoup.com The substitution of a nitrogen atom with a carbon-hydrogen group (a deaza modification) is a common strategy in atomic mutagenesis. oup.com This change can eliminate hydrogen bonding capabilities and alter the acid-base properties at a specific position, providing critical insights into the molecule's function. oup.comresearchgate.net

The application of this technique to this compound itself is not detailed in available literature. However, studies on the closely related nucleoside, 3-deazaguanosine (c³G), are highly informative. oup.comresearchgate.net The "3-deaza" modification involves replacing the nitrogen atom at the N3 position of the guanine base with a carbon atom. This modification is particularly useful for studying functional RNAs where the guanine N3 may act as a hydrogen bond acceptor or play a role in catalysis. oup.com

Research incorporating 3-deazaguanosine into RNA duplexes has shown that this modification can significantly impact thermodynamic stability. oup.com UV melting experiments, which measure the temperature at which an RNA duplex dissociates (the melting temperature, or Tₘ), are used to quantify these effects. Studies on various RNA duplex and hairpin structures have demonstrated that the presence of a single 3-deazaguanosine can substantially decrease the Tₘ, indicating a destabilization of the RNA structure. oup.com For example, in one study, the incorporation of c³G into a duplex RNA resulted in a Tₘ decrease of 3.9°C, while in a hairpin structure, the destabilization was even more pronounced, with a Tₘ decrease of 9.1°C. oup.com This destabilizing effect is attributed to the loss of a hydrogen bond and altered hydration patterns in the RNA's minor groove. researchgate.net These findings underscore how atomic mutagenesis, using analogs like 3-deazaguanosine, provides a precise tool to dissect the energetic contributions of individual atoms to RNA folding and stability.

Table 2: Effect of 3-Deazaguanosine (c³G) Incorporation on the Thermal Stability (Tₘ) of RNA Structures

RNA Structure TypeModificationChange in Melting Temperature (ΔTₘ)Citation
Type I Duplex (9 bp)Single c³G substitution-3.9°C oup.com
Type II HairpinSingle c³G substitution-9.1°C oup.com

Future Research Directions for 8 Amino 3 Deazaguanine

Elucidation of Additional Molecular Targets and Signaling Pathways

While the inhibition of purine (B94841) nucleoside phosphorylase (PNP) is a known activity of 8-amino-3-deazaguanine, the complexity of cellular signaling suggests that other molecular targets likely exist. nih.govvulcanchem.com Future research should prioritize the identification of these additional targets to build a comprehensive understanding of the compound's mechanism of action. The structural differences between this compound and its parent compounds, 3-deazaguanine and 8-aminoguanine (B17156), alter its electronic configuration, which could influence its interaction with various enzymes involved in purine metabolism and other pathways. vulcanchem.com

Investigations could explore whether this compound or its metabolites interact with other key enzymes in the purine salvage pathway or related signaling cascades. For instance, studies on the related compound 8-aminoguanine have linked its effects to the inhibition of PNP, leading to increased levels of inosine (B1671953), which in turn activates A2B adenosine (B11128) receptors. ahajournals.orgahajournals.org It would be valuable to determine if this compound operates through a similar inosine-dependent pathway or if it has distinct downstream effects. Furthermore, some guanosine (B1672433) analogs have been shown to inhibit Rac1, a protein involved in mineralocorticoid receptor activation. nih.govahajournals.org Although 8-aminoguanine showed only modest Rac1 inhibition, this and other potential off-target effects warrant further investigation for this compound to clarify its full pharmacological profile. nih.govahajournals.org

Potential Areas for Investigation:

Kinase Profiling: Broad-spectrum kinase screening assays could reveal unexpected inhibitory activities against protein kinases, which are often dysregulated in cancer and inflammatory diseases.

Metabolomic Analysis: Tracking the metabolic fate of this compound within cells can identify key enzymatic conversions and resultant metabolites that may have their own biological activities.

Affinity-Based Proteomics: Utilizing chemical probes based on the this compound scaffold can help pull down and identify direct binding partners within the cellular proteome.

Potential Target ClassRationale / Homologous Compound ActivityResearch Approach
Purine Metabolism EnzymesKnown inhibitor of PNP. nih.gov Structural similarity to other purine analogs suggests potential interaction with other enzymes in the pathway. vulcanchem.comEnzymatic assays, metabolomics.
Protein KinasesMany purine analogs and deazapurines function as kinase inhibitors. mdpi.comBroad-panel kinase screening.
G-protein Coupled Receptors (GPCRs)Related compound 8-aminoguanine's effects are partly mediated by the A2B adenosine receptor. ahajournals.orgahajournals.orgReceptor binding and signaling assays.
Rac1 GTPaseSome guanosine analogs inhibit Rac1. nih.govahajournals.orgRac1 activity assays.

Development of Highly Selective Analogs with Enhanced Efficacy

The synthesis of this compound has been documented, providing a chemical framework for creating novel analogs. nih.gov While the introduction of an amino group at the 8-position of 3-deazaguanine enhances its PNP inhibitory activity, it diminishes its antitumor effects compared to the parent compound. nih.gov This trade-off highlights the need for medicinal chemistry efforts to develop new derivatives that optimize desired activities while minimizing others.

Future synthetic strategies should focus on modifying the this compound scaffold to improve its selectivity and potency for specific targets. For example, structure-activity relationship (SAR) studies on related 3-deazaguanines have shown that substitutions at the N2 and C7 positions can yield potent and selective inhibitors of bacterial DNA polymerase IIIC. nih.govnih.gov Similar explorations for this compound could involve introducing various alkyl or aryl groups at different positions on the imidazo[4,5-c]pyridin-4-one core. The goal would be to enhance binding affinity to a primary target like PNP or to steer activity towards newly identified targets. vulcanchem.com

Moreover, creating derivatives with altered physicochemical properties, such as improved solubility or metabolic stability, could enhance their therapeutic potential. mdpi.com The synthesis of halogenated deazapurine derivatives, for instance, has been shown to result in prominent antitumoral properties in some contexts. kuleuven.be

Analog ClassSynthetic StrategyPotential AdvantageReference for Strategy
C7-Substituted AnalogsSuzuki-Miyaura cross-coupling reactions to add aryl or hetaryl groups.Improved binding to enzymes, modulation of biological activity. acs.org
N2-Substituted AnalogsAlkylation or arylation of the exocyclic amino group.Enhanced selectivity for specific enzyme targets, such as bacterial polymerases. nih.gov
Halogenated DerivativesDirect halogenation using reagents like N-chlorosuccinimide (NCS).Increased potency and potential for novel interactions with target proteins. mdpi.comkuleuven.be
Sugar-Modified NucleosidesGlycosylation with modified ribose or other sugar moieties.Development of antiviral agents. nih.gov

Exploration of Novel Therapeutic Applications in Preclinical Models

The established PNP inhibitory activity of this compound suggests its potential as a selective immunosuppressive agent, as PNP deficiency is linked to severe T-cell dysfunction. vulcanchem.com This provides a strong rationale for exploring its use in T-cell mediated autoimmune diseases or certain T-cell malignancies. vulcanchem.com However, initial studies found it to be a very weak inhibitor of T and B cell growth and it was not significantly active against L1210 leukemia in vitro or in vivo. nih.gov This suggests that its therapeutic window might lie in other areas or that its effects are more nuanced than simple cytotoxicity.

Future preclinical research should broaden the scope of investigation. Given the broad-spectrum antiviral activity of the related compound 3-deazaguanine, it is logical to test this compound and its novel analogs against a wide range of RNA and DNA viruses. asm.orgasm.org Furthermore, the diverse biological roles of deazapurines, which include antibacterial and anticancer activities, justify screening in various disease models. nih.govnih.gov For example, specific deazapurine analogs have been developed as antibacterial agents targeting bacterial DNA polymerase. nih.gov Preclinical studies in relevant animal models for autoimmune disorders, viral infections (e.g., influenza, herpes), and specific cancers will be critical to validate these new therapeutic hypotheses. asm.orgncats.io

Advanced Computational Design of Next-Generation Deazapurine Therapeutics

Computational chemistry offers powerful tools to accelerate the drug discovery process for deazapurine analogs. Molecular modeling, docking simulations, and quantitative structure-activity relationship (QSAR) studies can provide deep insights into how compounds like this compound interact with their molecular targets. mdpi.combenthamscience.com

Future research should leverage these in silico methods to guide the rational design of new analogs. By creating a computational model of this compound bound to the active site of PNP, researchers can predict which structural modifications would enhance binding affinity and selectivity. mdpi.com These simulations can prioritize the synthesis of the most promising candidates, saving time and resources. dntb.gov.ua Furthermore, as new targets are identified (Section 9.1), computational docking can be used to screen virtual libraries of deazapurine derivatives against them. acs.org Predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties through computational models can also help in the early stages of development to select for compounds with more favorable drug-like characteristics. mdpi.com

Further Characterization of In Vivo Biosynthetic and Metabolic Networks

While this compound is a synthetic analog, understanding the biosynthesis and metabolism of naturally occurring deazapurines can provide crucial context for its pharmacological behavior. nih.govvulcanchem.com The biosynthesis of the 7-deazapurine core in nature originates from guanosine-5'-triphosphate (GTP) through a multi-step enzymatic pathway. nih.govnih.gov Enzymes like GTP cyclohydrolase I (GCH I), QueD, QueE, and QueC are central to this process, creating the key intermediate 7-cyano-7-deazaguanine (preQ₀). nih.govmit.edu

Q & A

Q. What computational tools are suitable for predicting off-target effects of this compound?

  • Methodological Answer : Employ structure-based pharmacophore screening (e.g., Schrödinger’s Phase) against human proteome databases. Validate predictions with kinase profiling panels or thermal shift assays (TSA) to detect binding to unintended targets .

Key Research Gaps

  • Mechanistic basis for poor antitumor activity despite PNP inhibition.
  • Role of metabolic conversion in modulating bioactivity.
  • Potential synergy with nucleoside analogs in combination therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.